5-Epideoxyloganic acid

Description

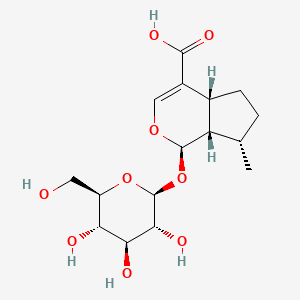

Structure

2D Structure

3D Structure

Properties

CAS No. |

86363-69-1 |

|---|---|

Molecular Formula |

C16H24O9 |

Molecular Weight |

360.36 g/mol |

IUPAC Name |

(1R,4aR,7S,7aS)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |

InChI |

InChI=1S/C16H24O9/c1-6-2-3-7-8(14(21)22)5-23-15(10(6)7)25-16-13(20)12(19)11(18)9(4-17)24-16/h5-7,9-13,15-20H,2-4H2,1H3,(H,21,22)/t6-,7-,9+,10-,11+,12-,13+,15+,16-/m0/s1 |

InChI Key |

DSXFHNSGLYXPNG-MDIWZKTHSA-N |

SMILES |

CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H]1[C@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O |

Synonyms |

1,5,9-epi-deoxyloganic acid 1,5,9-epideoxyloganic acid |

Origin of Product |

United States |

Nomenclature, Stereochemical Elucidation, and Structural Revisions

Historical Naming Conventions and Initial Structural Designations

The compound, now correctly identified as 1,5,9-Epideoxyloganic acid, was first isolated from Nepeta cataria L. and initially given the name 5-Epideoxyloganic acid. This early designation was based on preliminary structural analysis and comparison with the known iridoid, Loganic acid. The name implied a specific stereochemical relationship at the C-5 position relative to Loganic acid. At the time, the full stereochemistry of the molecule was not yet definitively established, and the name reflected the initial hypothesis based on the available data.

Definitive Stereochemical Characterization and Absolute Configuration Determination

Subsequent and more exhaustive spectroscopic studies were instrumental in unraveling the true stereochemical nature of the compound. Through the application of advanced one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, including techniques such as ¹H-NMR and ¹³C-NMR, researchers were able to map out the precise connectivity and spatial arrangement of the atoms within the molecule. researchgate.net

A critical step in determining the absolute configuration involved chemical transformations. researchgate.net By converting the isolated iridoid glucoside into a known compound, the antipode of boschnialactone (B98120), scientists could definitively establish the absolute stereochemistry at each of the chiral centers. researchgate.net This process provided unequivocal evidence of the molecule's three-dimensional structure.

Revision of the Structure and Renaming to 1,5,9-Epideoxyloganic Acid

The comprehensive NMR data and the results of the chemical conversion to the antipode of boschnialactone revealed that the initial structural assignment of this compound was incorrect. researchgate.net The detailed analysis demonstrated that the stereochemistry was in fact different from what the original name suggested.

Based on these conclusive findings, the structure was revised, and the compound was renamed to (1R, 5R, 8S, 9S)-deoxyloganic acid, which is more systematically and commonly referred to as 1,5,9-Epideoxyloganic acid. researchgate.net This revised name accurately reflects the established absolute configuration at the C-1, C-5, and C-9 positions. The systematic IUPAC name for this revised structure is (1R,4aR,7R,7aS)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid. nih.gov

The following table summarizes the key identifiers for 1,5,9-Epideoxyloganic acid:

| Identifier | Value |

| Molecular Formula | C₁₆H₂₄O₉ |

| Molecular Weight | 360.36 g/mol |

| CAS Number | 22487-36-1 |

| IUPAC Name | (1R,4aR,7R,7aS)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |

Comparative Analysis with Related Iridoid Epimers and Diastereomers

The genus Nepeta is a rich source of various iridoids, and understanding the structural relationships between these compounds is crucial for chemotaxonomy and exploring their biological activities. 1,5,9-Epideoxyloganic acid co-occurs with a number of related iridoid epimers and diastereomers.

Epimers are stereoisomers that differ in configuration at only one of several stereogenic centers. An example of an epimer of deoxyloganic acid is 8-Epideoxyloganic acid , which has been isolated from Lamiophlomis rotata. chemfaces.com While they share the same deoxyloganic acid core, the spatial arrangement at the C-8 position is different.

Diastereomers are stereoisomers that are not mirror images of each other and differ at more than one stereocenter. The iridoid profile of Nepeta species often includes various nepetalactone (B1678191) isomers, such as cis,trans-nepetalactone and trans,cis-nepetalactone. researchgate.net These are diastereomers of each other and represent different cyclized forms of iridoids. While not directly diastereomers of 1,5,9-Epideoxyloganic acid in the strictest sense due to different core structures, their co-occurrence highlights the stereochemical diversity within the iridoids of this genus.

The following table provides a comparison of 1,5,9-Epideoxyloganic acid with a related epimer:

| Compound | Key Structural Difference from 1,5,9-Epideoxyloganic acid |

| 8-Epideoxyloganic acid | Different stereochemistry at the C-8 position. |

The study of these related iridoids provides valuable insights into the biosynthetic pathways operating within Nepeta and other plant species, as well as how subtle changes in stereochemistry can influence the chemical and physical properties of these natural products.

Natural Occurrence, Distribution, and Chemotaxonomic Relevance

Primary Botanical Sources within the Genus Nepeta (Lamiaceae)

5-Epideoxyloganic acid has been identified in a variety of Nepeta species. Its discovery was notably revised from an initial structural elucidation in Nepeta cataria researchgate.netnih.gov. Since then, it has been isolated and identified in numerous other species within the genus, establishing it as a characteristic constituent.

Documented botanical sources for this compound include, but are not limited to:

Nepeta cataria (Catnip) researchgate.netnih.gov

Nepeta grandiflora

Nepeta leavigata

Nepeta rtanjensis researchgate.net

Nepeta parnassica

Nepeta ernesti-mayeri

Nepeta asterotricha mdpi.com

Nepeta argolica

Nepeta nuda (Naked Catmint) researchgate.net

Nepeta sibirica researchgate.net

Nepeta cadmea researchgate.net

Nepeta aristata researchgate.net

The consistent presence of this iridoid across a wide range of Nepeta species underscores its chemotaxonomic significance within the genus.

Species-Specific Occurrence and Quantitative Distribution Profiles

The accumulation of this compound varies significantly among different Nepeta species. This variation is a key aspect of their distinct chemical profiles, often categorized into chemotypes. For instance, some Nepeta taxa, referred to as chemotype B, exclusively produce iridoid glycosides like this compound, without the corresponding aglycones (nepetalactones). In contrast, chemotype A representatives produce both forms.

Quantitative analyses have revealed these species-specific differences. For example, Nepeta leavigata, a chemotype B species, is noted for its high levels of this compound and nepetaside, with a complete absence of nepetalactone (B1678191) aglycones. Conversely, in a chemotype A species like Nepeta cataria, iridoid glycosides including this compound are predominant in certain organs, while others are rich in nepetalactones. The table below summarizes the quantitative findings for this compound in various Nepeta species based on available research.

Table 1: Quantitative Distribution of this compound in Select Nepeta Species

| Species | Plant Material | Concentration (mg/g DW) | Notes |

|---|---|---|---|

| Nepeta leavigata | Inflorescences | 15.75 ± 1.05 | Predominantly accumulates iridoid glycosides. |

| Nepeta rtanjensis | Inflorescences | 10.33 ± 0.65 | - |

| Nepeta parnassica | Inflorescences | 9.77 ± 0.66 | - |

| Nepeta ernesti-mayeri | Inflorescences | 8.63 ± 0.63 | - |

| Nepeta cataria | Inflorescences | 7.83 ± 0.54 | Also accumulates significant nepetalactones in other organs. |

Organ-Specific Accumulation Patterns within Plant Tissues (e.g., leaves, inflorescences)

The biosynthesis and accumulation of this compound are not uniform throughout the plant; instead, they follow distinct organ-specific patterns. These patterns are linked to the differential physiological roles of vegetative and reproductive tissues, including chemical defense.

Research conducted on greenhouse-grown Nepeta species has demonstrated that the highest concentrations of this compound are typically found in the inflorescences and young leaves. This suggests a protective role for the compound in vulnerable developing tissues and reproductive organs. In mature leaves, the concentration of iridoid glycosides often decreases, while the levels of iridoid aglycones (in chemotype A species) may increase.

For instance, in N. leavigata, the highest levels of this compound are observed in the inflorescences, followed by young leaves. A similar trend is seen in N. rtanjensis, N. parnassica, and N. ernesti-mayeri, where inflorescences and young leaves are enriched with iridoid glycosides. In N. cataria, while mature leaves are rich in cis,trans-nepetalactone, the inflorescences and young leaves show a predominance of iridoid glycosides like this compound. In Nepeta nuda, this compound is found in both leaves and inflorescences, with significantly higher abundance in the latter researchgate.net.

Table 2: Organ-Specific Accumulation of this compound in Nepeta Species (mg/g DW)

| Species | Young Leaves (YL) | Mature Leaves (ML) | Inflorescences (I) |

|---|---|---|---|

| Nepeta leavigata | 12.59 ± 0.88 | 5.88 ± 0.39 | 15.75 ± 1.05 |

| Nepeta cataria | 5.48 ± 0.38 | 1.54 ± 0.10 | 7.83 ± 0.54 |

| Nepeta rtanjensis | 7.25 ± 0.49 | 3.22 ± 0.21 | 10.33 ± 0.65 |

| Nepeta parnassica | 7.86 ± 0.55 | 4.12 ± 0.28 | 9.77 ± 0.66 |

| Nepeta ernesti-mayeri | 6.97 ± 0.51 | 3.06 ± 0.21 | 8.63 ± 0.63 |

Influence of Ecogeographical and Cultivation Parameters on Biosynthesis and Accumulation

The production of specialized metabolites like this compound is a dynamic process influenced by both genetic and environmental factors. Cultivation conditions, including in vitro techniques and the application of elicitors, can significantly alter the metabolic profile of Nepeta species.

In vitro culture represents a valuable tool for the propagation and conservation of medicinal plants. However, the controlled and sterile environment can lead to phytochemical profiles that differ from those of wild-grown plants. Studies on in vitro-grown Nepeta nuda have shown that while the culture conditions support growth and biomass production, the levels of certain secondary metabolites can be altered nih.gov.

Elicitation, the use of external stimuli to induce a defense response and enhance the production of secondary metabolites, is a promising strategy for increasing the yield of bioactive compounds. The iridoid pathway in Nepeta is known to be inducible by such stresses.

Research on Nepeta sibirica, a species rich in both nepetalactone and this compound, has demonstrated that its iridoid metabolism can be induced by pathogen attack or simulated defense responses researchgate.net. In vitro treatments of N. sibirica leaves with fungal elicitors from Trichoderma harzianum and Trichoderma viride successfully promoted the production of iridoids researchgate.netresearchgate.net. Similarly, applying hydrogen peroxide (H₂O₂) as an elicitor to Nepeta grandiflora, a species that lacks nepetalactone, resulted in a slight (up to 1.5-fold) increase in the levels of 1,5,9-epi-deoxyloganic acid researchgate.net. These findings highlight the potential of using elicitation to manipulate and enhance the accumulation of this compound in Nepeta species for biotechnological applications researchgate.net.

Biosynthesis and Intricate Metabolic Pathways

Position within the Iridoid Monoterpene Biosynthetic Cascade

The biosynthesis of iridoids begins with geranyl pyrophosphate (GPP), a central intermediate in the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The pathway to 1,5,9-epideoxyloganic acid and other iridoids diverges from the synthesis of canonical monoterpenes through the action of a key enzyme, geraniol (B1671447) synthase (GES) nih.govfrontiersin.org. GES converts GPP into the acyclic monoterpene alcohol, geraniol mdpi.comresearchgate.netnih.gov.

Following the formation of geraniol, a series of enzymatic reactions occur, including hydroxylation and oxidation, to form the characteristic iridoid scaffold. The key steps involve the conversion of geraniol to 8-hydroxygeraniol, then to 8-oxogeranial, which is subsequently cyclized by iridoid synthase (ISY) into a nepetalactol intermediate researchgate.netresearchgate.netresearchgate.net. The pathway leading to glycosylated iridoids like 1,5,9-epideoxyloganic acid proceeds from these core iridoid intermediates. Research on Nepeta cataria indicates that the production of 1,5,9-epideoxyloganic acid is directly dependent on the initial formation of geraniol, positioning it as a downstream product in the iridoid biosynthetic cascade nih.gov.

Key Enzymatic Steps and Associated Gene Expression Regulation

The biosynthesis of 1,5,9-epideoxyloganic acid is governed by a suite of specialized enzymes whose expression is tightly regulated. These enzymes catalyze the critical steps from the primary precursor to the final iridoid structure.

Geraniol Synthase (GES) plays a pivotal gatekeeping role in iridoid biosynthesis nih.gov. This enzyme is responsible for diverting the metabolic flux of GPP away from the production of other monoterpenes and toward the iridoid pathway by specifically catalyzing its conversion to geraniol nih.govmdpi.com. The significance of GES in the formation of 1,5,9-epideoxyloganic acid has been demonstrated through gene silencing experiments. In Nepeta cataria, silencing of the GES gene resulted in a significant downregulation in the concentration of 1,5,9-epideoxyloganic acid, confirming that its biosynthesis is directly dependent on the GES-catalyzed step nih.gov.

Several key genes involved in the early stages of the iridoid pathway have been identified and characterized, particularly in the genus Nepeta. These genes encode the enzymes responsible for constructing the core iridoid skeleton. The regulation of their expression can influence the metabolic flux through the pathway and the accumulation of specific iridoid compounds researchgate.net.

| Gene | Enzyme Name | Function in Iridoid Biosynthesis |

| NnGPPS | Geranyl Diphosphate Synthase | Catalyzes the formation of Geranyl Pyrophosphate (GPP), the precursor for all iridoids nih.govfrontiersin.org. |

| NnGES | Geraniol Synthase | Converts GPP to geraniol, the first committed step in the iridoid pathway nih.govfrontiersin.org. |

| NnG8O / NnG8H | Geraniol 8-hydroxylase | Catalyzes the hydroxylation of geraniol to form 8-hydroxygeraniol nih.govresearchgate.net. |

| Nn8HGO | 8-hydroxygeraniol oxidoreductase | Oxidizes 8-hydroxygeraniol to 8-oxogeranial nih.govresearchgate.netresearchgate.net. |

| NnISY | Iridoid Synthase | A key enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form the core iridoid skeleton (nepetalactol) nih.govresearchgate.netresearchgate.net. |

The "Nn" prefix denotes genes identified in the genus Nepeta.

Identification and Interconversion of Biosynthetic Precursors (e.g., Deoxyloganic Acid, 8-Epideoxyloganic Acid)

The iridoid pathway is characterized by a variety of structurally related intermediates and epimers. Compounds such as deoxyloganic acid and 8-epideoxyloganic acid are stereoisomers that can be formed during biosynthesis. The stereochemical outcome of the iridoid skeleton is often determined by the stereoselectivity of Iridoid Synthase (ISY), which can convert 8-oxogeranial into different iridodial (B1216469) stereoisomers researchgate.net. This stereochemical divergence can lead to the formation of distinct classes of iridoids within the same plant. 1,5,9-epideoxyloganic acid and 8-epideoxyloganic acid are examples of such related compounds found within iridoid-producing plants, representing different stereochemical configurations of the deoxyloganic acid structure researchgate.netchemspider.comnih.gov.

Downstream Metabolic Fates and Derivative Formation within Plants

Once the core iridoid skeleton is formed, it can undergo numerous modifications, including oxidation, methylation, and glycosylation, to produce a vast diversity of iridoid compounds. For instance, in the biosynthesis of monoterpene indole (B1671886) alkaloids, the iridoid secologanin (B1681713) is derived from intermediates like nepetalactol nih.govresearchgate.net. In other plants, such as those in the Gentiana genus, the iridoid loganic acid serves as a precursor to a cascade of other iridoids, including sweroside, swertiamarin, and gentiopicroside, through a series of cleavage, esterification, oxidation, and hydroxylation reactions nih.gov. While the specific downstream metabolites of 1,5,9-epideoxyloganic acid are not fully elucidated, it is plausible that it can serve as a substrate for further enzymatic modifications, leading to other complex iridoid glycosides within the plant's secondary metabolism.

Comparative Biosynthetic Pathways Across Distinct Plant Genera

While the initial steps of iridoid biosynthesis, starting from GPP and proceeding through geraniol and 8-oxogeranial, are generally conserved, the downstream pathways can vary significantly across different plant genera. This divergence leads to the production of genus-specific iridoids.

For example, in Catharanthus roseus, the pathway is geared towards the production of secologanin, which is essential for the formation of valuable monoterpene indole alkaloids researchgate.net. In contrast, plants of the Nepeta genus specialize in the production of nepetalactones and glycosylated iridoids like 1,5,9-epideoxyloganic acid frontiersin.orgnih.govuea.ac.uk. The evolution of the iridoid pathway is complex; some plant subfamilies, such as the Nepetoideae (within Lamiaceae), are largely devoid of iridoids, with the genus Nepeta being a notable exception that appears to have re-established this biosynthetic capability through convergent evolution of a key enzyme, Iridoid Synthase (ISY) frontiersin.org. This independent evolution of biosynthetic pathways, even between plants and insects which can also produce iridoids, highlights the metabolic plasticity that allows for the creation of chemical diversity in nature pnas.org.

Advanced Methodologies for Isolation, Purification, and Analytical Characterization

Optimized Extraction Protocols from Botanical Materials

The efficient extraction of 1,5,9-epideoxyloganic acid from plant sources, such as the aerial parts of Nepeta aristata, is the foundational step for its isolation. An optimized and widely employed method involves an activity-guided fractionation approach. This process begins with a crude extraction using a solvent mixture of methanol and chloroform. mdpi.comtandfonline.com This initial extraction is designed to retrieve a broad spectrum of secondary metabolites, including iridoid glycosides.

Following the initial crude extraction, a liquid-liquid partitioning procedure is often employed to separate compounds based on their polarity. This typically involves partitioning the crude extract between different immiscible solvents to enrich the fraction containing the target compound. For iridoid glycosides like 1,5,9-epideoxyloganic acid, this fractionation helps to remove highly nonpolar or polar impurities, thereby simplifying the subsequent chromatographic steps.

Chromatographic Strategies for Isolation and Purification

Following extraction, a multi-step chromatographic process is essential to isolate 1,5,9-epideoxyloganic acid from the complex mixture of plant metabolites.

Column Chromatography Techniques (Silica Gel, Sephadex)

The initial purification of the crude extract is typically achieved through column chromatography using silica gel as the stationary phase. mdpi.comtandfonline.com This technique separates compounds based on their polarity. A gradient elution is employed, starting with nonpolar solvents and gradually increasing the polarity. A common solvent gradient involves sequential elution with hexane, chloroform, ethyl acetate, and finally methanol. mdpi.comtandfonline.com This process effectively separates major classes of compounds, with 1,5,9-epideoxyloganic acid eluting in the more polar fractions.

Fractions collected from the silica gel column that show the presence of the target compound are then pooled and subjected to further purification using Sephadex LH-20 column chromatography. mdpi.comtandfonline.com Sephadex LH-20 is a size-exclusion and partition chromatography medium that is effective for separating small organic molecules. For the purification of 1,5,9-epideoxyloganic acid, a mobile phase of 65% methanol and 35% chloroform has been successfully utilized. mdpi.comtandfonline.com This step is crucial for removing closely related impurities that were not separated by silica gel chromatography.

Preparative High-Performance Liquid Chromatography (HPLC) Applications

The final step to achieve high-purity 1,5,9-epideoxyloganic acid is preparative High-Performance Liquid Chromatography (HPLC). mdpi.comtandfonline.com This technique offers high resolution and is ideal for obtaining compounds of analytical standard purity. The semi-purified fractions from the Sephadex LH-20 column are subjected to preparative HPLC. The selection of the column, mobile phase, and detection wavelength are critical for a successful separation. While specific parameters can vary, a reverse-phase C18 column is commonly used for the purification of iridoid glycosides. The mobile phase typically consists of a mixture of methanol and water, often with a small amount of acid like formic acid to improve peak shape.

Comprehensive Spectroscopic Techniques for Structural Elucidation

Once a pure sample of 1,5,9-epideoxyloganic acid is obtained, a combination of advanced spectroscopic techniques is employed to confirm its structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. One-dimensional (1D) ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms and thus piece together the complete structure of 1,5,9-epideoxyloganic acid. tandfonline.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 1,5,9-Epideoxyloganic Acid (Data presented below is a representative example and may vary slightly based on the solvent and instrument used.)

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity (J in Hz) |

| 1 | 98.6 | 5.15 (d, J=8.0) |

| 3 | 142.5 | 7.45 (s) |

| 4 | 112.3 | |

| 5 | 32.1 | 2.85 (m) |

| 6 | 42.5 | 1.90 (m), 2.10 (m) |

| 7 | 30.8 | 2.05 (m) |

| 8 | 46.2 | 2.20 (m) |

| 9 | 78.9 | 2.50 (m) |

| 10 | 15.2 | 1.10 (d, J=7.0) |

| 11 | 170.1 | |

| 1' | 99.8 | 4.65 (d, J=7.8) |

| 2' | 74.5 | 3.20 (dd, J=7.8, 9.0) |

| 3' | 77.8 | 3.35 (t, J=9.0) |

| 4' | 71.5 | 3.28 (t, J=9.0) |

| 5' | 78.1 | 3.40 (m) |

| 6' | 62.6 | 3.68 (dd, J=5.5, 12.0), 3.85 (dd, J=2.0, 12.0) |

Mass Spectrometry (MS) Applications (UHPLC/DAD/(+)HESI-MS², UPLC/Q-TOF MS, UHPLC-Orbitrap MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of 1,5,9-epideoxyloganic acid and to gain further structural information through fragmentation analysis.

UHPLC/DAD/(+)HESI-MS²: Ultra-High-Performance Liquid Chromatography coupled with a Diode Array Detector and Heated Electrospray Ionization Tandem Mass Spectrometry provides both UV-Vis spectral data and mass fragmentation information. This technique is valuable for the initial characterization of the compound in complex mixtures.

UPLC/Q-TOF MS: Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry is used to obtain high-resolution mass data. In the analysis of 1,5,9-epideoxyloganic acid, UPLC/Q-TOF MS operating in negative ion mode has identified a pseudomolecular ion [M-H]⁻ at an m/z of 359.1368. nih.gov Further MS² fragmentation of this ion reveals a characteristic loss of a hexose sugar moiety (162 Da), resulting in a base peak at m/z 197. nih.gov Subsequent fragmentation shows a loss of carbon dioxide (44 Da), leading to a base peak at m/z 153 in the MS³ spectrum. nih.gov

UHPLC-Orbitrap MS: This high-resolution mass spectrometry technique provides highly accurate mass measurements, which aids in the unambiguous determination of the elemental composition of the parent molecule and its fragments.

Table 2: High-Resolution Mass Spectrometry Data for 1,5,9-Epideoxyloganic Acid

| Ion | Observed m/z | Description |

| [M-H]⁻ | 359.1368 | Pseudomolecular ion |

| [M-H-C₆H₁₀O₅]⁻ | 197.0450 | Loss of a hexose unit from the parent ion |

| [M-H-C₆H₁₀O₅-CO₂]⁻ | 153.0550 | Subsequent loss of carbon dioxide |

Quantitative Analytical Methodologies for Accurate Determination of 5-Epideoxyloganic Acid in Biological Matrices

The accurate quantification of this compound in biological matrices such as plasma, serum, and urine is paramount for pharmacokinetic, toxicokinetic, and metabolomic studies. Due to its polar nature as an iridoid glycoside, sensitive and selective analytical methods are required to overcome the challenges posed by complex biological sample matrices. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) have emerged as the preferred techniques for the bioanalysis of such compounds, offering high sensitivity, specificity, and throughput. slideshare.netrjpn.org

While specific validated methods for the quantification of this compound in biological matrices are not extensively documented in publicly available literature, established methodologies for structurally similar iridoid glycosides, such as geniposidic acid, monotropein, and deacetylasperulosidic acid, provide a robust framework for developing a suitable analytical approach. nih.govnih.govbenthamdirect.com These methods are typically validated in accordance with regulatory guidelines to ensure their reliability for bioanalytical applications. globalresearchonline.net

Sample Preparation

The initial and most critical step in the bioanalysis of this compound is the effective separation of the analyte from the complex biological matrix. rjpn.org Common sample preparation techniques for iridoid glycosides in plasma include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). rjpn.orgnih.govonlinepharmacytech.info

Protein Precipitation (PPT): This is a simple and rapid method involving the addition of an organic solvent, such as acetonitrile or methanol, to the plasma sample to precipitate proteins. semanticscholar.org While straightforward, it may result in a less clean extract compared to other techniques, potentially leading to matrix effects in the LC-MS/MS analysis. bioanalysis-zone.com

Liquid-Liquid Extraction (LLE): LLE utilizes the differential solubility of the analyte and matrix components in immiscible liquid phases to achieve separation. onlinepharmacytech.info It can provide a cleaner sample than PPT but can be more time-consuming. rjpn.org

Solid-Phase Extraction (SPE): SPE is a highly effective technique that provides a clean sample extract and the ability to concentrate the analyte. nih.gov Various sorbents can be used depending on the physicochemical properties of the analyte. For polar compounds like this compound, reversed-phase or mixed-mode cation exchange cartridges are often employed.

A proposed SPE method for extracting this compound from plasma is outlined in the table below, based on methods for similar compounds.

Table 1: Proposed Solid-Phase Extraction (SPE) Protocol for this compound in Plasma

| Step | Reagent/Solvent | Volume |

| Conditioning | Methanol | 1 mL |

| Equilibration | Water | 1 mL |

| Sample Loading | Plasma sample pre-treated with acid | 0.5 mL |

| Washing | 5% Methanol in Water | 1 mL |

| Elution | Acetonitrile:Methanol (1:1, v/v) | 1 mL |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Chromatographic Separation

Chromatographic separation is crucial for resolving this compound from endogenous matrix components and any potential isomers or metabolites. nih.gov Reversed-phase chromatography is the most common approach for the analysis of iridoid glycosides.

Columns: C18 columns are widely used and provide good retention and separation for moderately polar compounds. nih.govnih.gov

Mobile Phase: A gradient elution with a combination of an aqueous phase (often containing a small amount of acid like formic acid to improve peak shape and ionization efficiency) and an organic phase (typically acetonitrile or methanol) is commonly employed. nih.govmdpi.com

The following table details a proposed UPLC method for the analysis of this compound.

Table 2: Proposed UPLC Chromatographic Conditions

| Parameter | Condition |

| Column | Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) operated in the multiple reaction monitoring (MRM) mode offers the highest selectivity and sensitivity for quantification. slideshare.net Electrospray ionization (ESI) is the most suitable ionization technique for polar molecules like this compound, and it can be operated in either positive or negative ion mode. For acidic compounds, negative ion mode often provides better sensitivity. nih.govnih.gov

The selection of appropriate precursor and product ions in MRM is critical for the specificity of the method. For this compound (Chemical Formula: C₁₆H₂₄O₉), the deprotonated molecule [M-H]⁻ would be selected as the precursor ion. The product ions are generated by collision-induced dissociation (CID) of the precursor ion.

Table 3: Proposed Mass Spectrometric Parameters (MRM)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| This compound | 375.1 | 213.1 | Negative ESI |

| Internal Standard (e.g., Geniposide) | 387.3 | 225.3 | Negative ESI |

This is an interactive data table. You can sort and filter the data by clicking on the column headers. Note: The proposed product ion for this compound is based on the fragmentation of the aglycone moiety after the loss of the glucose unit, a common fragmentation pathway for iridoid glycosides.

Method Validation

A developed bioanalytical method must be fully validated to ensure its accuracy, precision, selectivity, sensitivity, and stability. globalresearchonline.net The validation parameters, based on regulatory guidelines, are summarized in the table below.

Table 4: Bioanalytical Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Linearity | The relationship between the instrument response and the known concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the LLOQ). |

| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantitatively determined with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%. |

| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The ratio of the analyte response in the presence and absence of matrix should be consistent and reproducible. |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

By adapting and validating methodologies established for structurally related iridoid glycosides, a robust and reliable UPLC-MS/MS method can be developed for the accurate determination of this compound in biological matrices, enabling further investigation into its pharmacological and metabolic profile.

Biological Activities and Mechanistic Insights from in Vitro and Cellular Studies

Antimicrobial Activity and Spectrum of Action

There is currently no scientific literature available that has investigated the antimicrobial activity of 5-Epideoxyloganic acid.

Antibacterial Efficacy Against Pathogenic Microorganisms

No studies have been published detailing the antibacterial efficacy of this compound against any pathogenic microorganisms. Therefore, its spectrum of action and minimum inhibitory concentrations (MICs) against bacteria are unknown.

Antifungal Properties and Inhibitory Potentials

Information regarding the antifungal properties of this compound is not present in the current body of scientific research. Its potential to inhibit the growth of fungal pathogens has not been reported.

Modulation of Microbial Biofilm Formation

There are no research findings on the effects of this compound on the formation of microbial biofilms. It is unknown whether this compound can inhibit or otherwise modulate biofilm development.

Antioxidant Activity and Free Radical Modulation

The antioxidant potential of this compound has not been documented in scientific studies.

Mechanisms of Free Radical Scavenging (e.g., DPPH, ABTS, Superoxide)

There is no available data from common antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), or superoxide (B77818) radical scavenging for this compound. Consequently, its mechanisms of free radical scavenging remain unelucidated.

Reducing Power and Metal Chelating Capabilities

No studies have been conducted to assess the reducing power or metal-chelating capabilities of this compound.

Enzyme Inhibitory Activities and Kinetic Analysis

This compound, an iridoid glycoside, has been the subject of investigation for its potential to modulate the activity of several key enzymes involved in physiological and pathological processes. Bio-guided fractionation studies of extracts from Nepeta aristata have identified this compound as a significant bioactive constituent. nih.govmdpi.com

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

This compound has demonstrated notable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of cholinergic neurotransmission. In vitro assays have shown that it possesses potent inhibitory effects on these enzymes. Specifically, the IC50 value of this compound against acetylcholinesterase was determined to be 2.53 ± 0.27 µg/mL. nih.govmdpi.com Its inhibitory activity extended to butyrylcholinesterase, with a reported IC50 value of 3.75 ± 0.11 µg/mL. nih.govmdpi.com

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase (AChE) | 2.53 ± 0.27 |

| Butyrylcholinesterase (BChE) | 3.75 ± 0.11 |

Inhibition of Urease and Carbonic Anhydrase

The inhibitory potential of this compound has also been evaluated against urease and carbonic anhydrase. It exhibited significant inhibition of urease, with an IC50 value of 4.40 ± 0.01 µg/mL. nih.govmdpi.com While it was tested against carbonic anhydrase, specific IC50 values from the available research are not prominently reported, suggesting that its inhibitory activity against this enzyme may be less pronounced compared to others in the tested panel. nih.govmdpi.com

α-Glucosidase and α-Amylase Inhibition

In the context of carbohydrate-metabolizing enzymes, this compound has shown strong inhibitory effects. It was found to be a potent inhibitor of α-glucosidase, with an IC50 value of 3.98 ± 0.07 µg/mL. nih.govmdpi.com Furthermore, it demonstrated inhibitory activity against α-amylase, with a reported IC50 value of 6.43 ± 0.54 µg/mL. nih.govmdpi.com

| Enzyme | IC50 (µg/mL) |

|---|---|

| α-Glucosidase | 3.98 ± 0.07 |

| α-Amylase | 6.43 ± 0.54 |

Lipase (B570770) and Tyrosinase Enzyme Modulation

The modulatory effects of this compound on lipase and tyrosinase have also been investigated. It was found to inhibit tyrosinase with an IC50 value of 7.39 ± 0.00 µg/mL. nih.govmdpi.com Although tested against lipase, detailed inhibitory data such as IC50 values are not specified in the primary literature, indicating potentially weaker activity. nih.govmdpi.com

Enzyme Kinetics (Competitive, Non-Competitive) and Molecular Docking Predictions

To understand the mechanism of inhibition, enzyme kinetic studies were performed. These studies revealed that this compound acts as a non-competitive inhibitor of acetylcholinesterase. mdpi.com In contrast, it exhibits competitive inhibition against both butyrylcholinesterase and α-glucosidase. mdpi.com

Molecular docking studies have provided further insights into the binding interactions between this compound and these enzymes. For acetylcholinesterase, the binding affinity was calculated to be -7.70 kcal/mol. mdpi.com The binding affinities for butyrylcholinesterase and α-glucosidase were determined to be -8.50 kcal/mol and -8.30 kcal/mol, respectively. mdpi.com These theoretical results corroborate the experimental findings from the enzyme kinetics studies. nih.gov

| Enzyme | Inhibition Type | Binding Affinity (kcal/mol) |

|---|---|---|

| Acetylcholinesterase (AChE) | Non-competitive | -7.70 |

| Butyrylcholinesterase (BChE) | Competitive | -8.50 |

| α-Glucosidase | Competitive | -8.30 |

Protective Effects on DNA Integrity

Beyond its enzyme inhibitory activities, this compound has been shown to possess protective effects on DNA integrity. Studies have demonstrated that this compound can protect DNA from damage. nih.gov The DNA protection activity of this compound was quantified, showing a protection rate of 57.53% for Form I and 53.57% for Form II DNA. mdpi.com

In Vitro Anti-inflammatory Modulations at the Cellular Level

While direct studies on this compound are limited, research on its isomers provides preliminary insights into its potential anti-inflammatory activities. An extract of the plant Incarvillea compacta, which contains 8-epideoxyloganic acid, has demonstrated anti-inflammatory effects. nih.govmdpi.com Further investigation into the specific mechanisms of action at the cellular level is warranted. For the broader class of iridoid glycosides, anti-inflammatory activity has been documented. For instance, some iridoid glycosides have been shown to inhibit the production of reactive oxygen species (ROS) in human neutrophils and mononuclear cells, suggesting a potential mechanism for their anti-inflammatory effects.

| Compound/Extract | Cell Type | Observed Effect | Potential Mechanism |

| Incarvillea compacta extract (containing 8-epideoxyloganic acid) | Not specified | Anti-inflammatory | Not specified |

| 8-epideoxyloganic acid | Not specified | Weak anti-nociceptive activity | Not specified |

Immunomodulatory Potentials in Cellular Models

The immunomodulatory potential of this compound remains an area for future investigation. However, the known antibacterial properties of its isomer, 1,5,9-epideoxyloganic acid, suggest a possible role in modulating immune responses to bacterial pathogens. The ability of a compound to inhibit bacterial growth can indirectly influence the immune system by reducing the inflammatory stimuli triggered by an infection. Further studies are required to elucidate any direct effects of this compound on immune cell function, such as the activity of lymphocytes, macrophages, or the production of cytokines.

Ecological Roles in Plant-Biotic Interactions (e.g., Defense against Herbivores, Microorganisms)

As an iridoid glycoside, this compound is likely involved in the chemical defense strategies of plants. Iridoid glycosides are a well-established class of secondary metabolites that play a crucial role in protecting plants from a variety of threats.

Defense against Herbivores: Many iridoid glycosides act as feeding deterrents to generalist herbivores. nih.gov Their bitter taste can discourage consumption by a wide range of insects and other animals. Some specialist herbivores, however, have evolved mechanisms to tolerate or even sequester these compounds for their own defense against predators. researchgate.net For example, nepetalactone (B1678191), an iridoid produced by Nepeta species (catnip), is a known insect repellent. wikipedia.orgjic.ac.uk

Defense against Microorganisms: The antimicrobial properties of iridoid glycosides contribute to a plant's defense against pathogenic bacteria and fungi. The documented antibacterial activity of 1,5,9-epideoxyloganic acid aligns with this defensive role. These compounds can help protect plant tissues from infection by inhibiting the growth and proliferation of invading microorganisms.

| Compound Class | Organism(s) | Ecological Role |

| Iridoid Glycosides | Generalist Herbivores | Feeding deterrent |

| Nepetalactone (Nepeta species) | Insects | Repellent |

| 1,5,9-epideoxyloganic acid | Bacteria | Antibacterial |

Chemical Synthesis and Structural Modification Studies

Academic Laboratory Synthetic Approaches to 5-Epideoxyloganic Acid

Currently, there are no specific, peer-reviewed methods detailing the complete chemical synthesis of this compound available in the public domain. While the synthesis of other iridoid glucosides has been documented, a direct and reproducible synthetic route to this compound has not been explicitly described in the accessible chemical literature.

Preparation and Characterization of Semi-Synthetic Derivatives of this compound

Consistent with the lack of information on its parent compound, there is no available research on the preparation and characterization of the specified semi-synthetic derivatives of this compound.

No published methods for the synthesis or characterization of Caffeoyl-1,5,9-Epideoxyloganic Acid could be identified.

Information regarding the preparation and characterization of 1-O-Hexosyl-Epideoxyloganic Acid is not present in the current body of scientific literature.

Structure-Activity Relationship (SAR) Studies based on Structural Modifications

Due to the absence of synthesized derivatives of this compound, there are no structure-activity relationship (SAR) studies based on its structural modifications. Such studies are contingent on the availability of a series of related compounds to assess how changes in chemical structure affect biological activity.

Q & A

Basic Research Questions

Q. How is 5-epideoxyloganic acid structurally characterized, and what analytical techniques are essential for confirming its identity?

- Methodological Answer : Structural elucidation requires a combination of spectroscopic methods:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) to identify functional groups and connectivity .

- Mass spectrometry (MS) for molecular weight and fragmentation patterns.

- X-ray crystallography (if crystalline) for absolute configuration determination.

- Chromatographic purity checks (HPLC, TLC) to ensure sample integrity .

Q. What are the natural sources of this compound, and how can researchers optimize extraction protocols?

- Methodological Answer :

- Source identification : Review phytochemical surveys of Nepeta species (e.g., Nepeta cataria) and validate via LC-MS .

- Extraction optimization : Test solvent systems (e.g., methanol-water gradients), temperatures, and durations. Use a factorial design to assess variables (e.g., solvent ratio, extraction time) .

- Yield quantification : Pair UV-Vis spectroscopy with calibration curves using purified standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Replicate studies : Ensure identical experimental conditions (e.g., cell lines, assay protocols, controls) .

- Statistical analysis : Apply ANOVA or t-tests to assess variability between datasets. Use meta-analysis tools to aggregate findings from multiple studies .

- Mechanistic validation : Combine in vitro (enzyme inhibition assays) and in silico (molecular docking) approaches to confirm bioactivity .

Q. What strategies are effective for synthesizing this compound derivatives, and how can stereochemical outcomes be controlled?

- Methodological Answer :

- Synthetic routes : Explore enzymatic glycosylation or chemical coupling (e.g., Mitsunobu reaction) to modify the iridoid backbone .

- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis. Monitor reaction progress via chiral HPLC .

- Characterization : Assign configurations using NOESY NMR or electronic circular dichroism (ECD) .

Q. How can researchers address gaps in understanding the biosynthetic pathway of this compound?

- Methodological Answer :

- Gene mining : Use transcriptomic data from Nepeta species to identify candidate genes (e.g., cytochrome P450s, glycosyltransferases) .

- Heterologous expression : Clone genes into E. coli or yeast systems to test enzyme functionality .

- Isotopic labeling : Trace precursor incorporation (e.g., ¹³C-glucose) via LC-MS to map metabolic flux .

Methodological and Ethical Considerations

Q. What are best practices for designing dose-response studies with this compound in cell-based assays?

- Answer :

- Dose range : Use logarithmic dilutions (e.g., 1 nM–100 µM) to capture EC50/IC50 values .

- Controls : Include vehicle-only and positive controls (e.g., dexamethasone for anti-inflammatory assays).

- Viability normalization : Pair bioactivity assays with MTT or resazurin tests to rule out cytotoxicity .

Q. How should researchers ethically manage data reproducibility and transparency in studies on this compound?

- Answer :

- Data sharing : Deposit raw spectra, chromatograms, and datasets in repositories like Zenodo or Figshare .

- Pre-registration : Submit experimental protocols to platforms like Open Science Framework to reduce bias .

- Collaboration : Engage in cross-lab validation efforts to confirm key findings .

Literature and Data Analysis

Q. What systematic approaches are recommended for reviewing conflicting literature on this compound’s pharmacokinetics?

- Answer :

- Search strategy : Use Boolean operators in databases (PubMed, SciFinder) with keywords: "this compound," "ADME," "bioavailability" .

- Critical appraisal : Apply QUADAS-2 criteria to evaluate study quality and bias in pharmacokinetic models .

- Gap mapping : Create a matrix comparing methodologies (e.g., in vivo vs. in silico models) to identify understudied areas .

Q. How can machine learning enhance the prediction of this compound’s biological targets?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.